![molecular formula C17H18N3NaO3S B1671259 埃索美拉唑钠 CAS No. 161796-78-7](/img/structure/B1671259.png)
埃索美拉唑钠
描述
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide is a chemical compound with the molecular formula C17H18N3NaO3S. It is known for its applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is a derivative of benzimidazole and contains a sulfinyl group, which contributes to its unique chemical properties.
作用机制
Target of Action
Esomeprazole Sodium, also known as (S)-omeprazole sodium salt, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion . Therefore, esomeprazole’s duration of antisecretory effect persists longer than 24 hours .
Biochemical Pathways
The primary biochemical pathway affected by esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole suppresses the final step of gastric acid production, thereby reducing the acidity within the stomach . This mechanism is particularly beneficial in the management of conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison Syndrome .
Pharmacokinetics
Esomeprazole’s pharmacokinetics are time and dose-dependent . It is primarily metabolized in the liver via the CYP2C19 enzyme to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the metabolites are excreted in the urine, with less than 1% as the active drug, and the remaining 20% are excreted in the feces . The half-life elimination of esomeprazole varies among different age groups .
Result of Action
The molecular and cellular effects of esomeprazole’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, relieving symptoms of acid-related disorders such as GERD . Additionally, esomeprazole has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of esomeprazole. For instance, during the production of esomeprazole powder for solution, the period between the filling process and lyophilization, where all vials are partially closed and completely exposed to environmental influences, is critical . Excessive instability reflects in pH value variations caused by oxygen’s impact . Therefore, careful control of environmental conditions during production and storage is essential to maintain the stability and efficacy of esomeprazole .
科学研究应用
Anti-Ulcer Therapy
Numerous studies have highlighted the efficacy of sodium; 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide in reducing gastric acid secretion and promoting healing of gastric mucosal lesions. For instance, clinical trials have demonstrated its effectiveness in patients suffering from peptic ulcers, showing significant improvement compared to placebo groups .
Pharmacological Studies
Pharmacological research has focused on the compound's safety profile and its pharmacokinetics. Studies indicate that it has a favorable absorption rate and bioavailability, making it suitable for chronic use in managing acid-related disorders .
Comparative Efficacy Studies
Comparative studies with other PPIs, such as esomeprazole and lansoprazole, have been conducted to evaluate relative efficacy and side effects. These studies suggest that sodium; 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide may offer comparable or superior outcomes in certain patient populations .
Clinical Case Study: Peptic Ulcer Management
A clinical case study involving patients diagnosed with peptic ulcers demonstrated that treatment with sodium; 5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-y)methylsulfinyl]benzimidazol-3-ide resulted in faster healing times and reduced recurrence rates compared to traditional therapies. Patients reported fewer side effects and improved quality of life metrics over a six-month follow-up period .
Long-term Use in Zollinger-Ellison Syndrome
In patients with Zollinger-Ellison syndrome, long-term administration of this compound was shown to effectively control gastric acid secretion levels, reducing the need for surgical interventions. Regular monitoring indicated stable serum gastrin levels without significant adverse effects over extended periods .
生化分析
Biochemical Properties
Esomeprazole Sodium exerts its effects by specifically inhibiting the H+/K+ ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, Esomeprazole Sodium effectively reduces the secretion of gastric acid .
Cellular Effects
Esomeprazole Sodium’s primary cellular effect is the reduction of gastric acid secretion. This is achieved by its action on the H+/K+ ATPase enzyme, which is located at the secretory surface of gastric parietal cells . By inhibiting this enzyme, Esomeprazole Sodium prevents the final step in gastric acid production, leading to a decrease in the amount of acid in the stomach .
Molecular Mechanism
The molecular mechanism of Esomeprazole Sodium involves the covalent binding to sulfhydryl groups of cysteines found on the H+/K+ ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible, and new enzyme needs to be expressed in order to resume acid secretion . As a result, the duration of Esomeprazole Sodium’s antisecretory effect persists longer than 24 hours .
Temporal Effects in Laboratory Settings
Systemic exposure to Esomeprazole Sodium increases with repeated administration of the drug . After 5 days of treatment, there is a 90% increase with 20mg daily and a 159% increase with 40mg daily relative to day 1 .
Metabolic Pathways
Esomeprazole Sodium is metabolized in the liver via cytochrome P450 (CYP) isoenzymes, chiefly CYP3A4 and CYP2C19 . The metabolites formed are hydroxy, desmethyl, and sulfone metabolites, all of which are inactive .
Transport and Distribution
Esomeprazole Sodium is distributed with a volume of distribution of 16 L . The binding to plasma proteins of Esomeprazole Sodium is similar to that seen with other proton pump inhibitors .
Subcellular Localization
Esomeprazole Sodium acts at the secretory surface of gastric parietal cells , where it binds to the H+/K+ ATPase enzyme. This enzyme is located on the inner boundary of the cell membrane of the gastric parietal cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide involves several steps. One common method includes the reaction of 5-methoxy-2-mercaptobenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-methanol in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) to form the sulfinyl group . The reaction is typically carried out in a solvent like methanol or isopropanol under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide .
化学反应分析
Types of Reactions
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, and dichloromethane (DCM) as solvent.
Reduction: NaBH4, ethanol, and water as solvent.
Substitution: NaH, alkyl halides, and dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
相似化合物的比较
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar structure but different substituents on the benzimidazole ring.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: A PPI with a different substituent pattern on the pyridine and benzimidazole rings.
Uniqueness
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide is unique due to its specific substituents, which may confer distinct pharmacological properties and efficacy profiles compared to other PPIs .
生物活性
Enalaprilat is the active metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This article explores the biological activity of enalaprilat, focusing on its pharmacological mechanisms, therapeutic applications, and recent research findings.
Enalaprilat functions primarily by inhibiting the ACE, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:
- Decreased Angiotensin II Levels : Resulting in vasodilation and reduced blood pressure.
- Increased Plasma Renin Activity : Due to feedback inhibition, leading to elevated levels of angiotensin I.
- Altered Aldosterone Secretion : Lower levels of angiotensin II result in reduced aldosterone secretion, decreasing sodium reabsorption in the kidneys.
Pharmacokinetics
- Absorption : Enalaprilat is poorly absorbed when taken orally; it is primarily administered intravenously.
- Bioavailability : Approximately 40% of enalapril is converted to enalaprilat, which has a functional half-life of about 11 hours.
- Elimination : Both enalapril and enalaprilat are excreted unchanged via the kidneys, with renal function significantly affecting their half-lives .
Therapeutic Applications
Enalaprilat is primarily indicated for:
- Hypertension Management : It effectively lowers blood pressure in patients with essential hypertension.
- Heart Failure Treatment : It alleviates symptoms and improves outcomes in heart failure patients by reducing preload and afterload.
Biological Activity in Cancer Treatment
Recent studies have highlighted the potential role of enalaprilat in oncology, particularly concerning colorectal cancer (CRC). Research indicates that enalaprilat may enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) through several mechanisms:
- Inhibition of Tumor Growth : Enalaprilat has been shown to reduce tumor proliferation and induce apoptosis in CRC cells. In a study involving various CRC cell lines (CT26, HT29, SW480), enalaprilat demonstrated a dose-dependent inhibition of cell proliferation and migration .
- Combination Therapy : The combination of enalaprilat with 5-FU resulted in increased apoptosis markers and reduced expression levels of proteins associated with tumor growth and metastasis (e.g., MMP3, MMP9) .
Case Studies
-
Colorectal Cancer Study :
- Objective: To evaluate the effects of enalaprilat on tumor growth in a xenograft model.
- Findings: Enalaprilat significantly reduced tumor size and fibrosis when used alone and even more so when combined with 5-FU. It also increased oxidative stress markers like malondialdehyde (MDA) while reducing antioxidant enzyme activities .
- Hypertensive Patients :
Adverse Effects
While generally well-tolerated, enalaprilat can cause side effects including:
- Hypotension : Particularly in volume-depleted patients.
- Renal Impairment : Monitoring renal function is crucial as ACE inhibitors can exacerbate renal issues.
- Hyperkalemia : Increased potassium levels may occur due to reduced aldosterone secretion.
属性
CAS 编号 |
161796-78-7 |
---|---|
分子式 |
C17H18N3NaO3S |
分子量 |
367.4 g/mol |
IUPAC 名称 |
sodium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI 键 |
RYXPMWYHEBGTRV-JIDHJSLPSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[Na+] |
手性 SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
外观 |
Solid powder |
颜色/形态 |
Crystals from acetonitrile White to off-white crystalline powde |
熔点 |
156 °C |
物理描述 |
Solid |
Pictograms |
Irritant; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
35.4 [ug/mL] (The mean of the results at pH 7.4) Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water. In water, 82.3 mg/L at 25 °C /Estimated/ 0.5 mg/mL |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
蒸汽压力 |
9.2X10-13 mm Hg at 25 °C /Estimated/ |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。